molecular formula C10H14N2 B1471850 3,5-diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole CAS No. 1551120-85-4

3,5-diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole

Cat. No. B1471850
CAS RN: 1551120-85-4
M. Wt: 162.23 g/mol
InChI Key: MMJSPKAYDDLQQQ-UHFFFAOYSA-N
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Description

3,5-Diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole, also known as DEP, is an organic compound which belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds that have the general structure C3H3N2. DEP is a colorless solid with a molecular weight of 145.2 g/mol and a melting point of 130-132°C. DEP has been studied extensively in the past few decades due to its potential applications in various fields, such as organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

3,5-diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole has been studied extensively for its potential applications in organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, 3,5-diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole has been used as a reagent for the synthesis of various heterocyclic compounds, such as pyrazolines, triazolines, and pyrazolidines. In medicinal chemistry, 3,5-diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole has been used as a starting material for the synthesis of various bioactive compounds, such as antifungal agents, anti-inflammatory agents, and anti-cancer agents. In biochemistry, 3,5-diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole has been used as a reagent for the synthesis of various enzymes, such as proteases and lipases.

Mechanism of Action

The mechanism of action of 3,5-diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole is not yet fully understood. However, it is believed that 3,5-diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole acts as an inhibitor of enzymes involved in the biosynthesis of fatty acids, such as acetyl-CoA carboxylase and fatty acid synthase. This inhibition is thought to be due to the ability of 3,5-diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole to bind to the active sites of these enzymes, thus preventing the formation of fatty acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole are not yet fully understood. However, it has been suggested that 3,5-diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole may act as an antioxidant, as it has been shown to reduce the levels of reactive oxygen species in cells. In addition, 3,5-diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole has also been shown to inhibit the growth of certain bacteria, suggesting that it may have antimicrobial properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3,5-diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole in lab experiments include its low cost, ease of synthesis, and wide range of potential applications. However, there are some limitations to using 3,5-diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole in lab experiments. For example, 3,5-diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole is sensitive to light and air, and may decompose when exposed to these conditions. In addition, 3,5-diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole is also a relatively unstable compound, and may decompose over time.

Future Directions

There are many potential future directions for research on 3,5-diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in organic synthesis, medicinal chemistry, and biochemistry. Other potential future directions include the development of more efficient and cost-effective methods of synthesis, as well as the development of new analogs of 3,5-diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole with improved properties. Finally, further research into the safety and toxicity of 3,5-diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole is also needed.

properties

IUPAC Name

3,5-diethyl-1-prop-2-ynylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-4-7-12-10(6-3)8-9(5-2)11-12/h1,8H,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMJSPKAYDDLQQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC#C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-diethyl-1-(prop-2-yn-1-yl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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